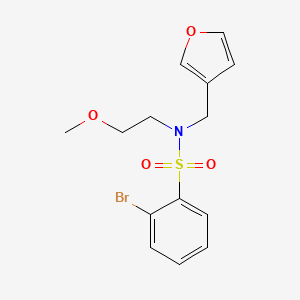

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

説明

特性

IUPAC Name |

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4S/c1-19-9-7-16(10-12-6-8-20-11-12)21(17,18)14-5-3-2-4-13(14)15/h2-6,8,11H,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSBNMIWURNGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Furan-3-ylmethyl Substitution: The furan-3-ylmethyl group can be attached via a nucleophilic substitution reaction, using a furan-3-ylmethyl halide and a suitable base.

Methoxyethyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring may be susceptible to oxidation under certain conditions, leading to the formation of furan-3-ylmethyl derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-ylmethyl ketones, while substitution reactions can produce a variety of new sulfonamide derivatives.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its sulfonamide group may allow it to act as an enzyme inhibitor, making it useful in biochemical studies.

Medicine: Sulfonamides are known for their antibacterial properties, so this compound may have potential as a pharmaceutical agent.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

作用機序

The mechanism of action of 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group may mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction. The furan and methoxyethyl groups may enhance binding affinity and specificity.

類似化合物との比較

To contextualize the properties of 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, we compare it with structurally analogous sulfonamides documented in recent literature:

Structural and Functional Group Variations

Key Observations :

- Bromine Position : The ortho -bromine in the target compound and ’s derivative increases steric hindrance near the sulfonamide group compared to para -bromine in ’s analog. This positioning may hinder rotational freedom and influence binding to hydrophobic pockets in proteins .

- Nitrogen Substituents : The furan-3-ylmethyl group in the target compound differs from the furan-2-ylmethyl group in , altering the orientation of the furan oxygen relative to the sulfonamide core. The 2-methoxyethyl chain provides greater conformational flexibility than the rigid isoxazole ring in .

生物活性

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are widely recognized for their biological activities, particularly as enzyme inhibitors and antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The compound can be synthesized through several methods that typically involve the introduction of a sulfonamide group via reactions with sulfonyl chlorides and subsequent substitutions to incorporate the furan and methoxyethyl groups. The presence of the bromine atom, furan ring, and methoxyethyl group contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its sulfonamide functionality. Sulfonamides are known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting bacterial growth. This compound may also interact with various enzymes, potentially including carbonic anhydrases (CAs), which play critical roles in physiological processes such as pH regulation and ion transport .

Biological Activity

1. Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The ability of this compound to inhibit bacterial growth suggests potential applications in treating infections. In vitro studies indicate that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens.

2. Enzyme Inhibition

Research has shown that benzofuran-based sulfonamides can selectively inhibit carbonic anhydrases (CAs), particularly isoforms hCA IX and hCA XII, which are implicated in tumorigenesis. These inhibitors can exhibit low nanomolar IC50 values, indicating strong binding affinity . The mechanism involves coordination with zinc ions in the active site of the enzyme.

3. Anticancer Activity

In studies assessing anticancer properties, benzofuran derivatives have demonstrated selective cytotoxicity against various cancer cell lines. The inhibition of specific CAs may contribute to reduced tumor proliferation and enhanced therapeutic efficacy .

Case Studies

Several studies have highlighted the potential of sulfonamides similar to this compound:

- Study on Carbonic Anhydrase Inhibition : A series of benzofuran-based sulfonamides were synthesized and evaluated for their inhibitory effects on hCA IX and hCA XII. Compounds showed IC50 values ranging from 10 nM to 97 nM, indicating promising selectivity for these isoforms over others .

- Anticancer Assays : In vitro assays conducted on a panel of 60 cancer cell lines revealed that certain benzofuran derivatives exhibited moderate growth inhibition, suggesting that modifications to the structure could enhance their anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | IC50 (nM) | Target Enzyme | Activity Type |

|---|---|---|---|

| Compound A | 15 | hCA IX | Inhibitor |

| Compound B | 25 | hCA XII | Inhibitor |

| This compound | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。